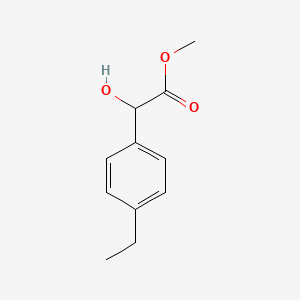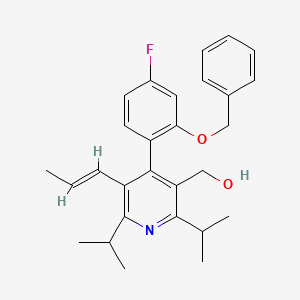![molecular formula C13H16N2 B3126576 N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine CAS No. 335031-67-9](/img/structure/B3126576.png)
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine
概要
説明
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological activities and are widely used in medicinal chemistry
作用機序
Target of Action
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine, a derivative of indole, is known to interact with various targets. Indole derivatives have been found to bind with high affinity to multiple receptors . Specifically, this compound has been designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Therefore, the primary target of this compound is tubulin, a protein that is crucial for cell division and structure.
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division. By preventing the polymerization of tubulin, the compound can halt the cell cycle and inhibit cell proliferation .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle, specifically the G2/M phase . This phase is when the cell prepares for division, and disruption of this phase can lead to cell cycle arrest and apoptosis . Therefore, the compound’s action on tubulin can have downstream effects on cell proliferation and survival.
Result of Action
The compound’s inhibition of tubulin polymerization results in cell cycle arrest and apoptosis . In vitro studies have shown that the compound has antiproliferative activities against various cancer cell lines . For example, compound 7d, a derivative of this compound, demonstrated potent activities against HeLa, MCF-7, and HT-29 cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methylindole with a suitable cyclopropanamine derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine can undergo various chemical reactions including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various hydrogenated indole derivatives .
科学的研究の応用
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in various industrial processes
類似化合物との比較
Similar Compounds
1-Methylindole-2-boronic acid: Used in Suzuki-Miyaura coupling reactions.
N-(1H-indol-2-ylmethylidene)-4-methoxyaniline: Contains a similar indole moiety and is used in various chemical applications.
Uniqueness
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine is unique due to the presence of both the indole and cyclopropanamine groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler indole derivatives .
特性
IUPAC Name |
N-[(1-methylindol-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-15-12(9-14-11-6-7-11)8-10-4-2-3-5-13(10)15/h2-5,8,11,14H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZVNYRFQQSGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CNC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B3126509.png)




![(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester](/img/structure/B3126567.png)



![methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B3126615.png)
![[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid](/img/structure/B3126620.png)
